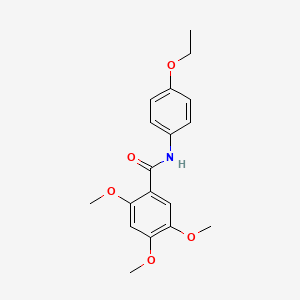
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide, also known as AH7614, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of N-phenylacetamides and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been found to have low toxicity and is well-tolerated in animal studies. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several areas of future research for 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. Another area of research is to explore the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in more detail, which could lead to the development of more potent and selective inhibitors of COX-2 and NF-κB. Finally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide could be further optimized to improve its solubility and bioavailability, which would make it more useful in both in vitro and in vivo experiments.
Conclusion
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for scientific research. While there are some limitations to its use in lab experiments, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages and has the potential to lead to the development of new treatments for a range of diseases.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with ammonia to obtain the final compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)19-13-7-11(17)3-4-14(13)20/h3-7,20H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQBZKIRLKRBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)



![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)






![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)